2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole
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Overview
Description
2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that combines the structural features of benzimidazole, thiazole, and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylbenzimidazole with piperazine and a thiazole derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the benzimidazole or thiazole rings .
Scientific Research Applications
2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antibacterial, antiviral, and antipsychotic agent.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it may act as a dopamine and serotonin antagonist, which explains its potential antipsychotic effects. The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and thiazole moieties but lacks the benzimidazole ring.
2-Phenylbenzimidazole: Contains the benzimidazole ring but lacks the piperazine and thiazole moieties
Uniqueness
2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both benzimidazole and thiazole rings, along with the piperazine moiety, allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-phenyl-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-2-6-15(7-3-1)19-17(14-23-12-10-21-11-13-23)24-16-8-4-5-9-18(16)25-20(24)22-19/h1-9,21H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZHVCGDGDXFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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